molecular formula C20H28N2O2 B13824539 4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13824539
M. Wt: 328.4 g/mol
InChI Key: PZPUGMDGPIPICI-UHFFFAOYSA-N
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Description

4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings and butan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, which can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids. The butan-2-yl groups are introduced through alkylation reactions using butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole rings can interact with enzymes and receptors, modulating their activity. The butan-2-yl groups can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butan-2-yl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole
  • 4-Butan-2-yl-2-[3-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

Uniqueness

4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole is unique due to the presence of two oxazole rings and butan-2-yl groups, which confer specific chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3

InChI Key

PZPUGMDGPIPICI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)CC

Origin of Product

United States

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